molecular formula C10H20N2 B15327051 n-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine

n-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine

Cat. No.: B15327051
M. Wt: 168.28 g/mol
InChI Key: KEUXIKQIDNMPIV-UHFFFAOYSA-N
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Description

N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine is a tertiary amine characterized by a cyclopropanamine group linked via a propyl chain to a pyrrolidine ring. Its molecular formula is C${10}$H${19}$N$_2$, with a molecular weight of 167.27 g/mol. The cyclopropane ring introduces significant ring strain, which may enhance conformational rigidity and influence binding interactions in biological systems. The pyrrolidinyl-propyl moiety contributes to basicity and solubility, making it a candidate for drug design, particularly in targeting nucleic acid structures like G-quadruplexes .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)cyclopropanamine

InChI

InChI=1S/C10H20N2/c1-2-8-12(7-1)9-3-6-11-10-4-5-10/h10-11H,1-9H2

InChI Key

KEUXIKQIDNMPIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-chloropropylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Amine oxides or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Use
This compound C${10}$H${19}$N$_2$ 167.27 Cyclopropanamine, pyrrolidinyl-propyl Potential G-quadruplex ligand
N-[3-(3-(Methoxymethyl)pyrrolidin-1-yl)propyl]cyclopropanamine C${12}$H${24}$N$_2$O 212.33 Methoxymethyl-pyrrolidine substitution Unknown; enhanced hydrophilicity
N-(Pyridin-3-ylmethyl)cyclopropanamine C$9$H${12}$N$_2$ 148.21 Pyridine ring replaces pyrrolidine Unspecified; possible CNS activity
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C${12}$H${16}$ClNO 225.71 Chlorophenoxy group Unspecified; halogen bonding potential
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C${16}$H${20}$ClN$3$O$2$ 321.80 Quinoline carboxamide scaffold Tyrosine kinase (TRK) inhibitor for cancer
Pheniramine (N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine) C${16}$H${20}$N$_2$ 240.34 Aromatic pyridyl/phenyl groups Antihistamine

Structural and Functional Analysis

Cyclopropanamine Core

This rigidity is absent in analogs such as N-(pyridin-3-ylmethyl)cyclopropanamine, which retains the cyclopropane but lacks the pyrrolidine moiety, reducing its basicity .

Pyrrolidinyl-Propyl Linker

The pyrrolidine ring enhances solubility and basicity due to its secondary amine. N-[3-(3-(methoxymethyl)pyrrolidin-1-yl)propyl]cyclopropanamine further modifies pyrrolidine with a methoxymethyl group, likely improving water solubility .

Pharmacokinetic Considerations

  • Solubility : The pyrrolidinyl-propyl chain in the target compound may improve solubility compared to purely aromatic analogs like N-(pyridin-3-ylmethyl)cyclopropanamine .
  • Metabolism : Cyclopropane rings are generally metabolically stable, whereas compounds with ester or amide groups (e.g., ’s carboxamide) may undergo enzymatic hydrolysis.

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